
N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide is a compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme that plays a crucial role in various biochemical processes.
Mecanismo De Acción
N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide works by inhibiting the activity of PARP enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition leads to the accumulation of DNA damage, which ultimately leads to cell death. PARP inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA1 and BRCA2 genes.
Biochemical and Physiological Effects:
The inhibition of PARP enzymes by N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide has several biochemical and physiological effects. It leads to the accumulation of DNA damage, which ultimately leads to cell death. This effect is particularly pronounced in cancer cells that have defects in DNA repair pathways. N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide has also been shown to have anti-inflammatory effects, which make it a potential therapeutic option for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide is its potency as a PARP inhibitor. It has been shown to be more potent than other PARP inhibitors currently in clinical use. However, one of the limitations of this compound is its solubility. It is poorly soluble in water, which can make it difficult to administer in clinical settings.
Direcciones Futuras
There are several future directions for the study of N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide. One potential direction is the development of more soluble forms of the compound, which would make it easier to administer in clinical settings. Another potential direction is the study of the compound's effects on other diseases, such as neurodegenerative diseases. Additionally, further research is needed to understand the long-term effects of PARP inhibition on normal cells and tissues.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide involves several steps. The first step involves the preparation of 2-cyclopropyl-4-methylquinoline-3-carboxylic acid, which is then converted into its acid chloride derivative. The acid chloride derivative is then reacted with N-cyanocyclobutanamine to produce N-(1-cyanocyclobutyl)-2-cyclopropylquinoline-4-carboxamide. The final step involves the methylation of the amine group using methyl iodide to produce N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of a specific enzyme called poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. PARP inhibitors have been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-22(19(12-20)9-4-10-19)18(23)15-11-17(13-7-8-13)21-16-6-3-2-5-14(15)16/h2-3,5-6,11,13H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOKYAPSNJCQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=NC2=CC=CC=C21)C3CC3)C4(CCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

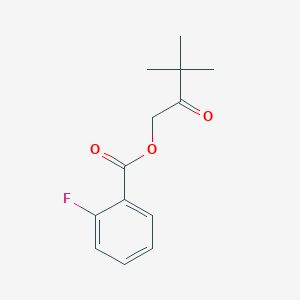
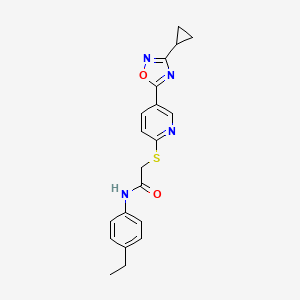
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2928121.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)acetamide](/img/structure/B2928122.png)
![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2928123.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2928124.png)
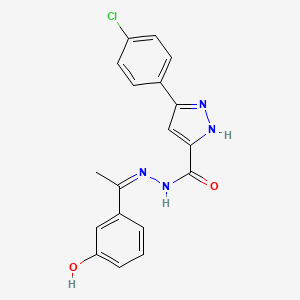
![N-[(3-Chlorophenyl)methyl]-N-[[1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2928126.png)
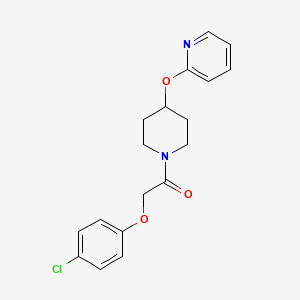
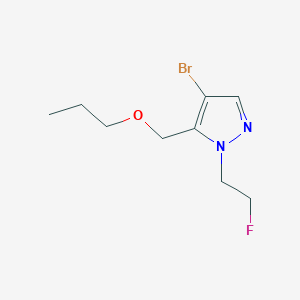
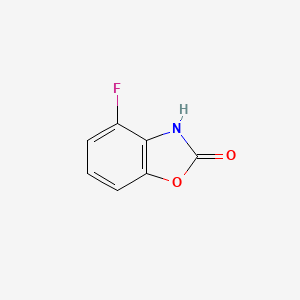
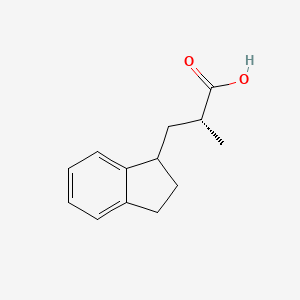
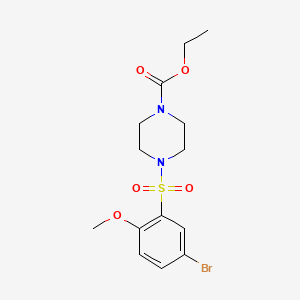
![3-(2,6-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928139.png)